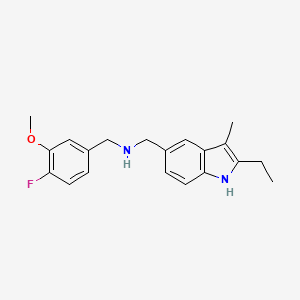
1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine, also known as FMEMB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMEMB belongs to the class of indole-based compounds, which have been found to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase I and II, which are involved in DNA replication and repair. It has also been found to induce oxidative stress and activate certain signaling pathways that are involved in cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity to normal cells. This makes it important to carefully control the dosage and exposure time when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine. One area of interest is in the development of new cancer therapies that are based on this compound. Another area of research is in the study of the biochemical and physiological effects of this compound on normal cells, in order to better understand its potential toxicity. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify any potential drug interactions or side effects.
Synthesemethoden
The synthesis of 1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine involves a multi-step process that starts with the reaction of 2-ethyl-3-methylindole with 4-fluoro-3-methoxybenzyl chloride to form the intermediate compound. This intermediate is then reacted with methylamine to produce the final product, this compound. The overall yield of this process is around 50%, which makes it a viable method for the large-scale production of this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of cancer therapy. This compound has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-[(4-fluoro-3-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-4-18-13(2)16-9-14(6-8-19(16)23-18)11-22-12-15-5-7-17(21)20(10-15)24-3/h5-10,22-23H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXPFAWSMMMTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)CNCC3=CC(=C(C=C3)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

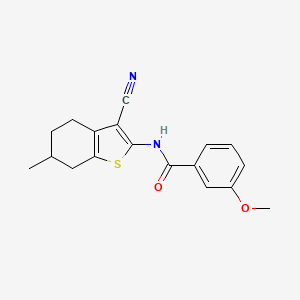
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5010955.png)
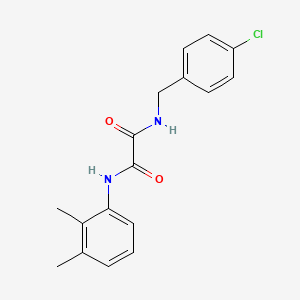
![2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}pyrimidine](/img/structure/B5010981.png)
![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B5010985.png)
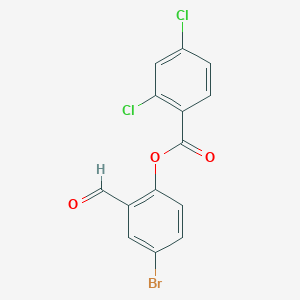
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5011003.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5011006.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethyl-6-quinoxalinyl)urea](/img/structure/B5011013.png)
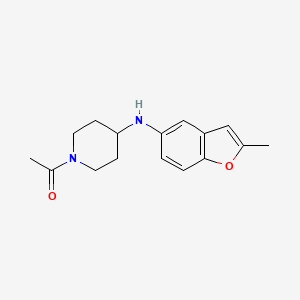
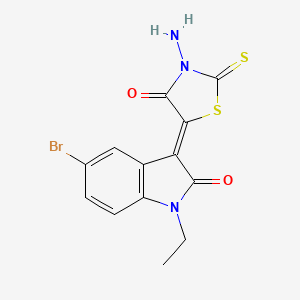
![4-[1-cyano-2-(4-ethoxy-5-isopropyl-2-methylphenyl)vinyl]benzoic acid](/img/structure/B5011024.png)
![{[2-({4-hydroxy-3-[(octadecylamino)carbonyl]-1-naphthyl}oxy)ethyl]thio}acetic acid](/img/structure/B5011033.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5011037.png)